

An In-depth Technical Guide to the Physical and Chemical Characteristics of Cinoxate

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Compound of Interest

Compound Name: Cinoxate

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This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Cinoxate**, a cinnamate-based UVB filter. The information is presented to support research, development, and formulation activities involving this compound.

Chemical Identity

- IUPAC Name: 2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate[1][2][3]
- CAS Number: 104-28-9[1][2][4]
- Synonyms: 2-ethoxyethyl p-methoxycinnamate, Phiasol, Sundare, Give-Tan[1][5][6]

Molecular Structure and Properties

Cinoxate is an organic ester formed from methoxycinnamic acid and 2-ethoxyethanol.[3][7][8]

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₈ O ₄	[1][2][4]
Molecular Weight	250.29 g/mol	[1][2][4]
Exact Mass	250.12050905 g/mol	[2]
Monoisotopic Mass	250.12050905 g/mol	[2]

Physical Properties

Cinoxate is described as a viscous, clear to pale yellow liquid that is practically odorless.[1][2][8]

Property	Value	Conditions	Source
Melting Point	Solidifies below -25 °C	[1][2][7]	
Boiling Point	388 °C	at 760 mm Hg (Extrapolated)	[1][2]
184 to 187 °C	at 2 mmHg	[3][7]	
Density	1.102 g/cm ³	at 25 °C	[2][7]
Refractive Index	1.567	at 20 °C	[1]
Vapor Pressure	0.00034 mmHg	at 25 °C	[1]
Flash Point	> 212 °F (> 100 °C)	[2]	

Chemical and Spectroscopic Properties

Property	Value	Source
LogP (o/w)	2.350 - 2.65 (estimated)	[2][5]
UV Absorption Maximum (λ_{max})	289 nm (UVB)	[9]
Molar Absorptivity	19,400 at 306 nm	[1]
UV Absorption Range	270 to 328 nm	[1]

Solubility Profile:

- Water: Practically insoluble (approximately 0.05%).[1] Another source estimates solubility at 127.4 mg/L at 25 °C.[5]
- Organic Solvents: Miscible with alcohols, esters, and vegetable oils.[6][7][8]

Stability: **Cinoxate**, like other cinnamate esters, can undergo photodegradation upon exposure to UV radiation, which may lead to a loss of its protective capacity over time.[9]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of **Cinoxate** are not readily available in the public domain. However, standard methodologies for organic compounds can be applied.

5.1. Determination of Melting Point (Solidification Point)

This procedure outlines a general method for determining the melting point of an organic solid, which for **Cinoxate** would be its solidification point as it is a liquid at room temperature.

- Apparatus: Thiele tube or a digital melting point apparatus, thermometer, capillary tubes.[10][11]
- Procedure:
 - A small amount of the substance is introduced into a capillary tube, which is then sealed at one end.[10][12]

- The capillary tube is attached to a thermometer.
- The assembly is placed in a heating bath (e.g., oil in a Thiele tube) or a melting point apparatus.[10][11]
- The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute near the expected melting point.[10][11]
- The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[10][13] For **Cinoxate**, the temperature of solidification would be observed upon cooling.

5.2. Determination of Solubility

This protocol provides a general qualitative and semi-quantitative method for determining the solubility of a compound in various solvents.

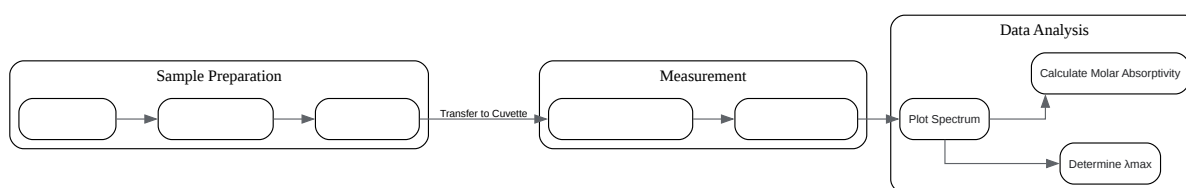
- Apparatus: Test tubes, vortex mixer, analytical balance.
- Procedure:
 - A small, accurately weighed amount of **Cinoxate** (e.g., 25 mg) is placed into a test tube. [14]
 - A measured volume of the solvent (e.g., 0.75 mL of water or an organic solvent) is added in small portions.[14]
 - The test tube is vigorously shaken or vortexed after each addition.[14]
 - Solubility is determined by visual inspection for the absence of undissolved solute.
 - For quantitative determination, techniques such as UV-spectrophotometry or HPLC can be used to measure the concentration of the dissolved compound in a saturated solution.[15]

5.3. UV-Vis Spectroscopy for Absorbance Characteristics

This protocol outlines the determination of the UV absorption spectrum of **Cinoxate**.

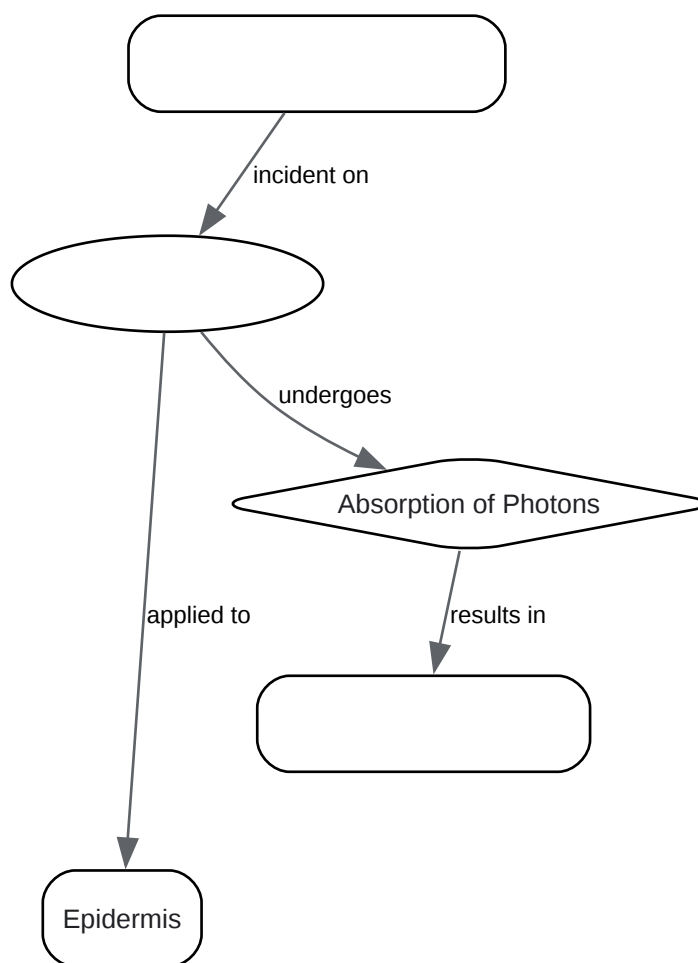
- Apparatus: UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks, analytical balance.
- Procedure:
 - A stock solution of **Cinoxate** is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., ethanol) in a volumetric flask.
 - A series of dilutions are prepared from the stock solution to obtain concentrations within the linear range of the spectrophotometer.
 - The spectrophotometer is blanked using the pure solvent.
 - The absorbance of each diluted solution is measured across the UV range (typically 200-400 nm).
 - The wavelength of maximum absorbance (λ_{max}) and the molar absorptivity can be determined from the resulting spectrum and the Beer-Lambert law.

Diagrams



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Caption: Experimental workflow for determining the UV-Vis absorption spectrum of **Cinoxate**.



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Caption: Logical relationship illustrating the mechanism of UV protection by **Cinoxate**.

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